molecular formula C16H15ClN6O2 B2827766 3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921803-60-3

3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2827766
CAS No.: 921803-60-3
M. Wt: 358.79
InChI Key: PPIOIGMWQRTYPW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound featuring a fused triazolo-purine core with two dione moieties. Its structure includes a 2-chlorophenyl substituent at position 3, an isopropyl group at position 9, and a methyl group at position 5. The structural complexity of this molecule suggests challenges in synthesis and purification, which may influence its accessibility for research .

Properties

IUPAC Name

8-(2-chlorophenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-8(2)22-11-13(24)18-16(25)21(3)14(11)23-12(19-20-15(22)23)9-6-4-5-7-10(9)17/h4-8H,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIOIGMWQRTYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazolopurine class of compounds. Its complex structure and biological properties have drawn attention for potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H15ClN6O2C_{16}H_{15}ClN_{6}O_{2} and a molecular weight of approximately 358.79 g/mol. The presence of a chlorophenyl group and an isopropyl substituent contributes to its unique biological properties.

Research indicates that compounds in the triazolopurine class may interact with various biological targets, including adenosine receptors. The compound has shown potential as an agonist at the A2B adenosine receptor, which plays a role in various physiological processes such as inflammation and cancer progression .

In Vitro Studies

  • Adenosine Receptor Interaction : The compound has been evaluated for its ability to enhance binding at dopamine transporters (DAT) and norepinephrine transporters (NET). It demonstrated significant enhancement in binding affinity compared to standard controls, indicating its potential as a modulator in neurotransmitter systems .
  • Antiproliferative Effects : In studies involving human tumor cell lines, the compound exhibited notable antiproliferative activity. For example, it was tested against HeLa cells and showed IC50 values indicating effective inhibition of cell growth .
  • Kinase Inhibition : The compound has been investigated for its inhibitory effects on various kinases implicated in cancer progression. Notably, it inhibited VEGFR-2 kinase with an IC50 value of 1.46 µM, suggesting its potential use in targeting angiogenesis in tumors .

In Vivo Studies

Preclinical studies have demonstrated that the compound can reduce tumor growth rates in established xenograft models. These studies are crucial for understanding the therapeutic potential of the compound in clinical settings .

Case Studies

Several case studies highlight the biological activity of triazolopurines:

  • Case Study 1 : A study on a related triazolopurine analog showed significant inhibition of tumor growth in colorectal carcinoma models when administered orally. The dosing schedule was optimized to maximize therapeutic effects while minimizing toxicity .
  • Case Study 2 : Another investigation focused on the pharmacokinetics of similar compounds indicated favorable absorption and distribution profiles in animal models, supporting further exploration into clinical applications .

Data Summary

The following table summarizes key biological activities associated with 3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione:

Biological Activity IC50 Value (µM) Target Study Reference
Adenosine Receptor AgonismNot specifiedA2B Adenosine Receptor
VEGFR-2 Kinase Inhibition1.46Vascular Endothelial Growth Factor Receptor
Antiproliferative ActivityVariousHeLa Cells
Tumor Growth InhibitionNot specifiedColorectal Carcinoma

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits various biological activities that make it a candidate for further investigation in drug development.

Antifungal Activity

A study focused on the synthesis of derivatives of triazole compounds demonstrated that certain modifications to the triazole structure enhance antifungal properties. The compound was tested against various fungal strains and exhibited promising antifungal activity, suggesting its potential use in treating fungal infections .

Adenosine Receptor Modulation

The compound has been investigated for its effects on adenosine receptors. Specifically, it has been shown to act as an agonist for certain subtypes of these receptors. This property is particularly relevant in the context of neurological disorders where adenosine signaling plays a crucial role . The ability to modulate these receptors could lead to therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, 3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione was tested against Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth at concentrations lower than those required for traditional antifungal agents. This suggests that the compound could be a lead candidate for developing new antifungal therapies.

Case Study 2: Neurological Applications

In vitro studies have demonstrated that the compound can enhance the binding affinity to adenosine receptors compared to standard drugs. For instance, in experiments measuring the inhibition of dopamine uptake via the human dopamine transporter (hDAT), it showed significant modulation effects . This highlights its potential role in treating conditions linked to dopamine dysregulation.

Comparison with Similar Compounds

Key Observations :

  • 9-Substituent : The isopropyl group (target) is less lipophilic than benzyl (F722-0189) but more compact than 3-methylbutyl (F722-0589), balancing steric bulk and solubility .
  • Core Modifications : The triazolo-purine-dione core in the target increases molecular weight by ~100 g/mol compared to simpler purines (e.g., ’s compound), likely enhancing hydrogen-bonding capacity via dione oxygens .

Solubility and Lipophilicity

  • The target’s calculated logP (estimated via substituent contributions) is ~2.5–3.0, higher than F722-0189 (logP ~1.8–2.2 due to polar methoxy group) but lower than F722-0589 (logP ~3.5–4.0 from alkyl chains) .
  • The dione moieties may improve aqueous solubility compared to non-dione analogs (e.g., ’s purine), though steric effects from 2-chlorophenyl could offset this .

Research Findings and Spectral Data

NMR and Mass Spectrometry

While the target’s spectral data are unavailable, comparisons with ’s purine derivative (4h) highlight key differences:

  • 1H NMR : The target’s triazolo and dione groups would introduce additional deshielded protons (e.g., NH or carbonyl-proximal CH signals) compared to 4h’s simple purine .
  • 13C NMR : Dione carbonyls (C=O) typically resonate at 150–160 ppm, absent in 4h’s spectrum .
  • HRMS : The target’s molecular ion ([M+H]+) would appear at ~388.45 vs. 286.10 for 4h, reflecting its larger core .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?

  • Methodological Answer : The synthesis of triazolopurine-dione derivatives typically involves multi-step reactions, including cyclocondensation, halogenation, and functional group substitutions. Key parameters include:

  • Temperature Control : Reactions often require precise temperature gradients (e.g., 60–80°C for cyclization steps) to avoid side products .
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity during triazole ring formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from dioxane/ethanol mixtures improves yield and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl proton signals at δ 7.4–7.6 ppm) and methyl/isopropyl group integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 430.5) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the fused triazole-purine core and substituent geometry .

Advanced Research Questions

Q. What experimental design strategies are recommended for evaluating the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Variable Substituent Libraries : Synthesize analogs with modified aryl (e.g., 3-fluorophenyl) or alkyl groups (e.g., ethyl instead of isopropyl) to assess electronic/steric effects .
  • Biological Assay Pairing : Combine in vitro enzyme inhibition assays (e.g., kinase profiling) with computational docking studies to map active site interactions .
  • Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity trends .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Replication : Validate results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives/negatives .
  • Contextual Factors : Control variables like cell line specificity (e.g., HeLa vs. HEK293), serum concentration, and incubation time to isolate compound-specific effects .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited models to confirm target engagement if discrepancies arise between phenotypic and target-based assays .

Q. What methodologies are suitable for studying the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental Persistence Testing : Conduct OECD 301/302 biodegradation assays under aerobic/anaerobic conditions to measure half-life in soil/water matrices .
  • Trophic Transfer Analysis : Use model organisms (e.g., Daphnia magna, Danio rerio) to assess bioaccumulation potential and acute/chronic toxicity .
  • Computational Modeling : Apply QSAR models to predict partition coefficients (e.g., logKow) and prioritize metabolites for LC-MS/MS identification .

Data Interpretation & Theoretical Frameworks

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding affinity data?

  • Methodological Answer :

  • Force Field Refinement : Adjust parameters (e.g., solvation energy, van der Waals radii) in docking software (AutoDock Vina, Schrödinger) to better reflect experimental conditions .
  • Conformational Sampling : Perform molecular dynamics simulations (100 ns trajectories) to explore ligand-protein flexibility and identify alternative binding poses .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics and kinetics .

Q. What statistical approaches are effective for analyzing dose-response variability in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀ values and confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to identify and exclude aberrant data points .
  • Meta-Analysis : Pool data from independent replicates (n ≥ 3) and apply random-effects models to account for inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.